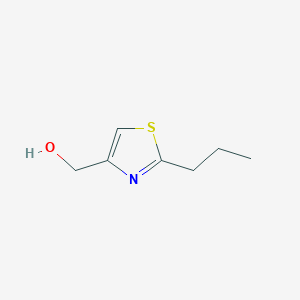

(2-Propylthiazol-4-yl)methanol

Description

(2-Propylthiazol-4-yl)methanol is a thiazole derivative characterized by a hydroxymethyl group (-CH₂OH) at the 4-position of the thiazole ring and a propyl substituent at the 2-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and agrochemical applications. The hydroxymethyl group enhances hydrophilicity, while the propyl chain contributes to lipophilicity, influencing solubility and bioavailability. This compound is synthesized via nucleophilic substitution or reduction reactions, with purification typically involving recrystallization and chromatographic techniques .

Properties

CAS No. |

166591-38-4 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

(2-propyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |

InChI Key |

RPPOJEFDGPQTCV-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CS1)CO |

Canonical SMILES |

CCCC1=NC(=CS1)CO |

Synonyms |

4-Thiazolemethanol, 2-propyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2-Propylthiazol-4-yl)methanol, we compare it with three analogous thiazole derivatives: (2-Methylthiazol-4-yl)methanol, (2-Phenylthiazol-4-yl)methanol, and 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (from ).

Key Findings:

Solubility and Lipophilicity: The propyl substituent in this compound balances hydrophilicity and lipophilicity (LogP = 1.45), offering intermediate solubility compared to the highly soluble methyl analog (LogP = 0.89) and the poorly soluble phenyl derivative (LogP = 2.12). The triazole-thioate compound () exhibits markedly lower solubility (<1.0 mg/mL) due to its bulky naphthalene and methoxybenzyl groups .

Synthetic Methodology: this compound and the triazole-thioate compound share purification via recrystallization and chromatographic monitoring (TLC/GC), ensuring high purity . Unlike the triazole-thioate synthesis (which requires hydrazine hydrate reflux), the methanol derivatives are synthesized via milder reduction or cyclization routes.

Thermal Stability :

- The phenyl-substituted derivative has the highest melting point (98–100°C), attributed to π-π stacking interactions, while the propyl analog’s lower melting point (85–87°C) reflects weaker van der Waals forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.